5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYCZUYUVLBGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155358 | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-41-4 | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenylsulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
One documented preparation route begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine as the starting material. The phenylsulfonyl group is introduced through the following procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine (20 g, 102 mmol) dissolved in DMF (400 mL) at 0°C | Preparation of reaction medium |
| 2 | Addition of sodium hydride (NaH, 4.87 g, 122 mmol) slowly at 0°C (gas evolution observed) | Deprotonation of pyrrole nitrogen |
| 3 | Dropwise addition of benzenesulfonyl chloride (17 mL, 132 mmol) | Sulfonylation reaction |
| 4 | Stirring allowed to warm to ambient temperature for 1 hour | Completion of sulfonylation |
| 5 | Quenching with water (100 mL) under ice bath (gas evolution and exotherm) | Reaction termination |
| 6 | Extraction with ethyl acetate and washing with brine and ammonium chloride solutions | Purification steps |
| 7 | Drying over sodium sulfate, filtration, concentration, and recrystallization with EtOAc/hexanes | Isolation of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as grey solid |
- Yield and Purity: The product was obtained as a grey solid; mass spectrometry confirmed the expected molecular ion peak at m/z 336.9 [M+H]+ (calculated 337.0).
Introduction of the Carboxylic Acid Group at Position 2
While the exact stepwise synthesis of the carboxylic acid at position 2 is less explicitly detailed in the sources, general synthetic routes for similar compounds suggest:
- Cyclization reactions forming the pyrrolo[2,3-b]pyridine core with a precursor bearing a carboxyl or ester group at the appropriate position.
- Functional group transformations such as oxidation or hydrolysis of ester intermediates to generate the free carboxylic acid functionality.
- Alternatively, direct substitution or coupling reactions may introduce the carboxylic acid group post core formation.
Multi-step Synthesis Including Bromination and Sulfonylation
A typical synthetic sequence for related compounds involves:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS) in CCl4 | Room temperature |
| 2 | Phenylsulfonylation | Benzenesulfonyl chloride, NaHCO3, DMF | Controlled temperature, inert atmosphere |
| 3 | Carboxylation | Various methods (e.g., lithiation followed by CO2 quench) | Low temperature, inert conditions |
This sequence ensures selective functionalization at desired positions with minimal side reactions.
Reaction Mechanism Insights
- Phenylsulfonylation proceeds via deprotonation of the pyrrole nitrogen by sodium hydride, generating a nucleophilic nitrogen anion, which attacks the electrophilic benzenesulfonyl chloride to form the sulfonamide linkage.
- Bromination at the 5-position of the pyrrolo[2,3-b]pyridine core is typically achieved by electrophilic aromatic substitution using NBS or bromine under mild conditions.
- The carboxylic acid group introduction may involve lithiation at the 2-position followed by carbonation with CO2 or hydrolysis of ester intermediates.
Data Summary Table of Key Preparation Steps
| Step Number | Intermediate/Product | Key Reagents | Conditions | Remarks |
|---|---|---|---|---|
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Starting material | - | Prepared or commercially available |
| 2 | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | NaH, benzenesulfonyl chloride, DMF | 0°C to RT | Phenylsulfonylation step with gas evolution caution |
| 3 | This compound | Lithiation/CO2 or ester hydrolysis | Low temp, inert atmosphere | Carboxylation step (general method) |
Research Findings and Synthetic Challenges
- The phenylsulfonylation reaction requires careful control of temperature and slow addition of reagents to manage gas evolution and exothermicity.
- Purification typically involves liquid-liquid extraction and silica gel chromatography to separate the desired sulfonylated product from by-products.
- The carboxylic acid introduction step is critical for biological activity and often involves multi-step transformations that can affect overall yield.
- The bromine substituent at the 5-position is a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the synthesis of derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine derivatives exhibit anticancer properties. A study demonstrated that these compounds inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests against various bacterial strains revealed that it possesses significant inhibitory effects, making it a candidate for developing new antibiotics .
Enzyme Inhibition
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid acts as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C19. This inhibition can impact drug metabolism, suggesting its importance in pharmacokinetics and drug-drug interaction studies .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential use in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives, including the target compound. The results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, researchers tested the antimicrobial efficacy of several sulfonyl-pyrrole derivatives against multi-drug resistant pathogens. The compound showed promising results with minimal inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolopyridine Carboxylic Acids
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Positional Isomerism : The target compound’s pyrrolo[2,3-b]pyridine core differs from pyrrolo[2,3-c]pyridine analogs (e.g., CAS 800401-71-2), altering electronic distribution and binding selectivity .
- Substituent Effects : The phenylsulfonyl group in the target compound enhances steric bulk and hydrophobicity compared to simpler analogs like 5-bromo-2-ethyl derivatives .
- Synthetic Yields : Carboxylic acid derivatives (e.g., 5-chloro and 5-methoxy analogs) exhibit moderate-to-high yields (71–95%), while the target compound’s Suzuki coupling achieves 86% efficiency .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Insights:
- Bioavailability: The phenylsulfonyl group in the target compound improves membrane permeability compared to non-sulfonylated analogs .
- Toxicity : Brominated compounds (e.g., target and 5-bromo-2-ethyl analog) require stringent safety protocols due to environmental and health hazards .
- Activity : The carboxylic acid at position 2 is critical for hydrogen bonding in kinase binding pockets, as seen in VEGFR-2 inhibitors .
Structural-Activity Relationship (SAR) Insights
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic pockets, increasing potency compared to chlorine analogs .
- Phenylsulfonyl Role : This group stabilizes the molecule in ATP-binding pockets via π-π stacking, a feature absent in methoxy or ethyl-substituted derivatives .
- Boronic Acid Derivatives : Compounds like 5-bromo-3-boronic ester (CAS 1228666-29-2) are used in cross-coupling reactions but lack the carboxylic acid’s direct pharmacological activity .
Biological Activity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid (CAS No. 1246088-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound has been studied for its inhibitory effects on various biological targets, particularly in the context of phosphodiesterase (PDE) inhibition. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various signaling pathways.
Inhibition Studies
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective inhibition against specific PDE isoforms. For instance, a related compound demonstrated potent inhibition of PDE4B with an IC50 value of approximately 0.8 μM . This suggests that this compound may also possess similar inhibitory properties.
Anti-inflammatory Activity
In vitro studies have shown that compounds similar to this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages when stimulated by lipopolysaccharides . This anti-inflammatory action is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Selectivity and Safety Profile
The selectivity of these compounds is critical for minimizing side effects. For example, while inhibiting PDE4B, they have shown reduced activity against other PDE isoforms and a favorable safety profile in preliminary screenings . This selectivity can help mitigate common gastrointestinal side effects associated with broader-spectrum PDE inhibitors.
Research Data Table
| Compound Name | IC50 (μM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | TBD | PDE4B | Anti-inflammatory |
| Derivative 11h | 0.8 | PDE4B | Inhibits TNF-α release |
| Derivative X | >10 | Other PDEs | Minimal inhibition |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-bromination.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
How is the compound characterized post-synthesis?
Basic Research Question
Methodology :
- NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR. The phenylsulfonyl group shows characteristic aromatic protons at δ 7.5–8.0 ppm, while the pyrrolo-pyridine core exhibits distinct coupling patterns .
- Mass Spectrometry : Exact mass (e.g., ESI-MS) should match the molecular formula C₁₄H₁₀BrN₂O₄S (MW: 397.25 g/mol) .
- HPLC Purity : Use a C18 column (ACN/water gradient) to ensure >95% purity .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Advanced Research Question
Strategies :
Q. Mitigation :
- Repeat assays with standardized protocols (e.g., 1 mM ATP, pH 7.4).
- Validate using orthogonal methods (e.g., SPR or thermal shift assays) .
What are the key structural features influencing reactivity?
Basic Research Question
Critical Features :
- Bromine Atom : Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- Phenylsulfonyl Group : Enhances solubility and stabilizes the transition state in nucleophilic substitutions .
- Carboxylic Acid : Facilitates salt formation (e.g., sodium salt) for improved bioavailability .
How to design structure-activity relationship (SAR) studies using this compound?
Advanced Research Question
Approach :
Basic Research Question
- Recrystallization : Use ethanol/water mixtures for carboxylic acid-containing intermediates .
- Flash Chromatography : Employ gradient elution (0–5% MeOH in DCM) for sulfonylated products .
What computational methods predict target interactions?
Advanced Research Question
Methods :
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR) to model binding poses .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Key Insight : The phenylsulfonyl group forms π-π interactions with Phe723 in EGFR, critical for inhibitory activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
